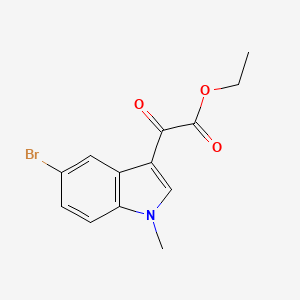
Ir(btb)2(acac), AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ir(btb)2(acac) typically involves the reaction of iridium(III) chloride hydrate with 2-phenylbenzothiazole and acetylacetone in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Ir(btb)2(acac) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ir(btb)2(acac) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate or benzothiazolato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand substitution reactions often use reagents such as phosphines or other coordinating ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium complexes with higher oxidation states, while substitution reactions result in new iridium complexes with different ligands .
Applications De Recherche Scientifique
Ir(btb)2(acac) has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism by which Ir(btb)2(acac) exerts its effects involves the excitation of electrons to higher energy states upon exposure to light. The compound then undergoes intersystem crossing to a triplet state, followed by phosphorescent emission as the electrons return to the ground state. This process results in the emission of yellow fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ir(btp)2(acac): Another iridium complex with similar phosphorescent properties but emits red fluorescence.
Ir(dFppy)3: A compound used in OLEDs that emits green fluorescence.
Ir(MDQ)2(acac): Known for its application in OLEDs, emitting blue fluorescence.
Uniqueness
Ir(btb)2(acac) is unique due to its specific emission of yellow fluorescence, making it particularly valuable in the development of white organic light-emitting devices (WOLEDs). Its stability and efficiency in emitting light also contribute to its distinctiveness among other iridium complexes .
Propriétés
Formule moléculaire |
C31H24IrN2O2S2-2 |
|---|---|
Poids moléculaire |
712.9 g/mol |
Nom IUPAC |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
Clé InChI |
QAZSVFNPMCBPKG-DVACKJPTSA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
SMILES canonique |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044081.png)



![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12044117.png)
![4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12044120.png)
